

# A Technical Guide to 2-Acetylamino-4-methylthiazole-5-carboxylic Acid

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## Compound of Interest

Compound Name: 2-Acetylamino-4-methylthiazole-5-carboxylic acid

Cat. No.: B1331678

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This document provides a comprehensive technical overview of **2-Acetylamino-4-methylthiazole-5-carboxylic acid**, a key intermediate in pharmaceutical synthesis. It is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. This guide covers the core physicochemical properties, detailed synthesis protocols, and its role as a synthetic building block.

## Core Compound Properties

**2-Acetylamino-4-methylthiazole-5-carboxylic acid** is a heterocyclic compound featuring a thiazole ring, which is a common scaffold in many biologically active molecules. Its quantitative data and key identifiers are summarized below.

Property	Value	Source
Molecular Weight	200.22 g/mol	
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> S	
CAS Number	63788-62-5	[1]
Physical Form	Solid	
Purity	≥97%	
Storage Temperature	Refrigerator	
InChI Key	QNBIIKNODXVOFV- UHFFFAOYSA-N	

## Synthetic Methodologies

The synthesis of **2-Acetylamino-4-methylthiazole-5-carboxylic acid** typically involves a multi-step process. The primary route consists of the formation of a 2-amino-4-methylthiazole-5-carboxylate ester, followed by N-acetylation and subsequent hydrolysis of the ester group.

## Experimental Protocol 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

A foundational precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, can be synthesized via a "one-pot" reaction.[2]

Materials:

- Acetoacetate (e.g., methyl acetoacetate)
- N-Bromosuccinimide (NBS)
- Thiourea or N-monosubstituted thiourea derivatives
- Solvent: Water and Tetrahydrofuran (THF)
- Ammonia water for basification

#### Procedure:

- In a reaction vessel, prepare a solvent mixture of water and tetrahydrofuran (THF), typically in a 2:1 to 3:1 volume ratio.[\[2\]](#)
- Add acetoacetate to the solvent.
- Cool the mixture and introduce N-Bromosuccinimide (NBS) to initiate the bromination of the acetoacetate.
- Following the bromination, add a thiourea derivative to the reaction mixture.
- Heat the mixture in a water bath to facilitate the cyclization reaction, which forms the thiazole ring. This step yields the salt of the 2-substituted amino-4-methyl-5-carboxylate thiazole.[\[2\]](#)
- After the reaction is complete, purify the product by basifying the mixture with ammonia water to obtain the target ethyl 2-amino-4-methylthiazole-5-carboxylate.[\[2\]](#)

## Experimental Protocol 2: Acylation of the Amino Group and Ester Hydrolysis

This protocol details the conversion of the amino-ester precursor to the final carboxylic acid product.

#### Materials:

- Ethyl 2-amino-4-methylthiazole-5-carboxylate
- Acetic anhydride or Acetyl chloride
- Pyridine (for reactions with acetyl chloride)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Methanol and Water
- Hydrochloric acid (HCl)

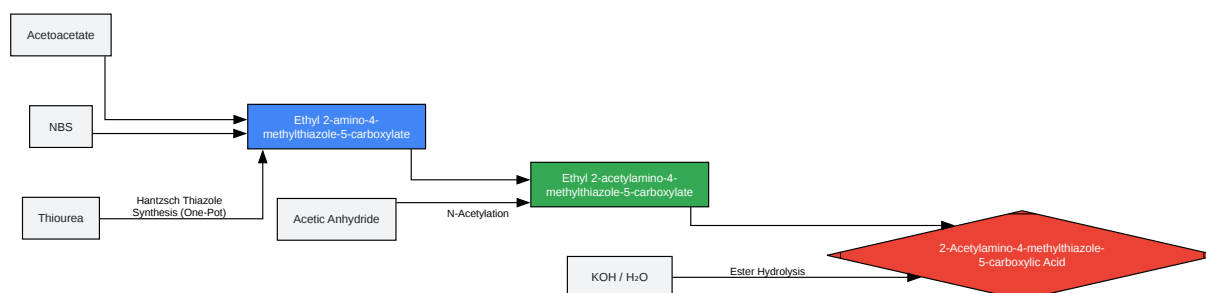
#### Procedure:

- **N-Acetylation:** Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in a suitable solvent. The acylation can be achieved by reacting it with acetic anhydride.[3] Alternatively, acetyl chloride can be used in the presence of a base like pyridine.[3] This step yields the ethyl ester of **2-acetylamino-4-methylthiazole-5-carboxylic acid**.
- **Ester Hydrolysis:** The resulting ethyl ester is then hydrolyzed to the carboxylic acid. A solution of potassium hydroxide in aqueous methanol is added to the ester.[3]
- The reaction mixture is stirred at ambient temperature for several hours until the hydrolysis is complete.
- **Acidification and Isolation:** The pH of the aqueous phase is carefully adjusted to 3 by the addition of dilute hydrochloric acid. This precipitates the **2-Acetylamino-4-methylthiazole-5-carboxylic acid**.
- The solid product is isolated by filtration, rinsed with aqueous methanol and water, and dried under vacuum.

## Role in Drug Development & Logical Workflow

**2-Acetylamino-4-methylthiazole-5-carboxylic acid** and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals, notably in the development of anti-cancer agents.[4][5] The thiazole core is a privileged scaffold in medicinal chemistry. Derivatives have been designed based on the structure of established drugs like Dasatinib, a kinase inhibitor used to treat certain types of cancer.[4] The primary utility of this compound is as a building block, allowing for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery campaigns.

The logical workflow for the synthesis of the title compound is depicted below.



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Caption: Synthetic workflow for **2-Acetylamino-4-methylthiazole-5-carboxylic acid**.

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